TP-030-2 RIPK1 inhibitor mechanism of action
TP-030-2 RIPK1 inhibitor mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of TP-030-2 and its Orthogonal Probe TP-030-1, RIPK1 Inhibitors
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This guide provides a detailed technical overview of the mechanism of action of the potent RIPK1 inhibitor TP-030-2 and its closely related orthogonal probe, TP-030-1. These compounds belong to a novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives.[1][3][4][5][6] TP-030-1 and TP-030-2 are notable for their high potency and selectivity as allosteric inhibitors of RIPK1.[7][8]
Quantitative Data Summary
The inhibitory activities of TP-030-1 and TP-030-2 have been characterized through various in vitro and cellular assays. The key quantitative data for these compounds are summarized in the tables below.
In Vitro Kinase Inhibition
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| TP-030-1 | human RIPK1 | TR-FRET | 3.9 | - | [7][9][10] |
| mouse RIPK1 | TR-FRET | - | 4200 | [7][9][10] | |
| TP-030-2 | human RIPK1 | TR-FRET | 0.43 | - | [11] |
| mouse RIPK1 | TR-FRET | - | 100 | [11] |
Cellular Necroptosis Inhibition
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| TP-030-1 | HT29 | Necroptosis Assay | 18 | [7][9][10] |
| TP-030-2 | HT29 | Necroptosis Assay | 1.3 | [11] |
Core Mechanism of Action
TP-030-1 and TP-030-2 are classified as Type III kinase inhibitors.[2][7] Unlike ATP-competitive inhibitors that bind to the active site, these compounds bind to an allosteric pocket located at the back of the ATP binding site of RIPK1.[4] This binding event induces a conformational change in the kinase, stabilizing it in an inactive state. Specifically, the binding of these inhibitors forces the DLG motif of RIPK1 into a "DLG-out" conformation, which is characteristic of an inactive kinase.[12] By locking RIPK1 in this inactive conformation, TP-030-1 and TP-030-2 prevent the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling events that lead to necroptosis.[2]
Signaling Pathway Context
Under normal physiological conditions, upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[2][13] In this complex, RIPK1's kinase activity is regulated by ubiquitination and phosphorylation, which can lead to the activation of the pro-survival NF-κB pathway.[2][14] However, under conditions where pro-survival signaling is inhibited, or in the presence of certain stimuli, RIPK1 can transition to form a cytosolic death-inducing complex, known as the necrosome (Complex IIb), with RIPK3 and mixed-lineage kinase domain-like protein (MLKL).[2] The activation of RIPK1's kinase function is essential for the formation and activation of the necrosome, which ultimately leads to necroptotic cell death.[2] TP-030-1 and TP-030-2, by allosterically inhibiting RIPK1's kinase activity, effectively block the formation and function of the necrosome, thereby preventing necroptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TP-030-1 and TP-030-2 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory potency of compounds against RIPK1.
Objective: To measure the Ki or IC50 value of a test compound for RIPK1 kinase.
Materials:
-
Recombinant human or mouse RIPK1 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds (TP-030-1, TP-030-2) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the RIPK1 enzyme and the peptide substrate to the wells of the microplate.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.
HT29 Necroptosis Assay
This cellular assay measures the ability of a compound to inhibit necroptosis in a human cell line.
Objective: To determine the IC50 value of a test compound for the inhibition of necroptosis in HT29 cells.
Materials:
-
HT29 human colon adenocarcinoma cells.
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
TNF-α (Tumor Necrosis Factor-alpha).
-
A Smac mimetic (e.g., birinapant).
-
A pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Test compounds (TP-030-1, TP-030-2) serially diluted in DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed HT29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to the wells. Include appropriate controls (untreated cells, vehicle control, and maximum cell death control).
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
Normalize the data to the controls and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.
Conclusion
TP-030-2 and its orthogonal probe TP-030-1 are highly potent and selective allosteric inhibitors of RIPK1 kinase. Their mechanism of action, which involves stabilizing an inactive conformation of the kinase, effectively blocks the necroptotic cell death pathway. The detailed experimental protocols provided herein serve as a guide for researchers in the field of drug discovery and development to further investigate the therapeutic potential of targeting RIPK1 in various inflammatory and neurodegenerative disorders. The well-characterized nature of these chemical probes makes them valuable tools for elucidating the complex biology of RIPK1-mediated signaling.
References
- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of 7âOxo-2,4,5,7-tetrahydroâ6Hâpyrazolo[3,4âc]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of StructureâKinetic Relationships - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. Discovery of novel, allosteric RIPK1 inhibitors using a combination of computational and experimental screening approaches - American Chemical Society [acs.digitellinc.com]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eubopen.org [eubopen.org]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
